Stereochemical Differentiation: D-Xylo vs. D-Ribo Configuration Determines Glycoside Structural Identity and Biological Function
2,6-Dideoxy-3-O-methyl-D-xylo-hexose (D-Sarmentose) is stereoisomeric with D-Cymarose (2,6-dideoxy-3-O-methyl-D-ribo-hexose), with both compounds sharing the identical molecular formula C₇H₁₄O₄ and molecular weight 162.18, but differing in configuration at C-3 and C-4 [1]. In cardenolide glycosides, the D-xylo configuration defines sarmentocymarin (hydrolyzes to sarmentogenin + D-sarmentose), whereas the D-ribo configuration defines cymarin (hydrolyzes to strophanthidin + D-cymarose), producing distinct glycosides with different aglycone partners and pharmacological profiles [2][3]. 2D NMR and spectral simulation have established that sarmentose and cymarose moieties exist in both anomeric configurations within Adonis aleppica oligoglycosides, representing a major structural difference from related alepposides [4]. The differentiation of diastereomeric cardiac glycosides differing only in their sugar unit (L-oleandrose vs. β-D-diginose vs. β-D-sarmentose) is not achievable by MS/MS fragmentation alone, underscoring the necessity of stereochemically defined reference standards for unambiguous identification [5].
| Evidence Dimension | Stereochemical configuration (C-3 and C-4 stereocenters) and resulting glycoside identity |
|---|---|
| Target Compound Data | D-xylo configuration (2,6-dideoxy-3-O-methyl-D-xylo-hexose); yields sarmentocymarin upon glycosylation with sarmentogenin |
| Comparator Or Baseline | D-Cymarose (D-ribo configuration, 2,6-dideoxy-3-O-methyl-D-ribo-hexose); yields cymarin upon glycosylation with strophanthidin |
| Quantified Difference | Stereoisomeric but non-interchangeable: different glycoside products (sarmentocymarin vs. cymarin) with distinct aglycones (sarmentogenin vs. strophanthidin) |
| Conditions | Cardiac glycoside biosynthesis and structural elucidation; configurational assignment via 2D NMR and spectral simulation |
Why This Matters
For researchers synthesizing or characterizing specific cardenolide glycosides, stereochemical identity is non-negotiable; D-xylo and D-ribo configurations yield structurally and functionally distinct glycosides that cannot be substituted.
- [1] DrugFuture. Sarmentose. CAS Registry Number: 13484-14-5. Literature References: A methyl ether of a 2-desoxyhexomethylose, isomeric with cymarose. View Source
- [2] Jacobs, W.A., & Heidelberger, M. (1929). Sarmentocymarin. Journal of Biological Chemistry, 81, 765. View Source
- [3] Cymarine. Medical Subject Headings (MeSH). Card-20(22)-enolide, 3-((2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-19-oxo-, (3beta,5beta). View Source
- [4] Adoligoses, oligosaccharides of rare sugars from Adonis aleppica. Journal of Natural Products, 1995. Sarmentose and cymarose moieties were found in both anomeric configurations and represent a major difference from alepposides A-D. View Source
- [5] Structural Analysis of Diastereomeric Cardiac Glycosides and Their Genins Using Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. NCBI. Differentiation of diastereomeric CGs was not possible by only MS/MS fragments. View Source
